molecular formula C6H7NO4 B1195078 2-(Methoxymethyl)-5-nitrofuran CAS No. 586-84-5

2-(Methoxymethyl)-5-nitrofuran

Cat. No.: B1195078
CAS No.: 586-84-5
M. Wt: 157.12 g/mol
InChI Key: JXUMCVDPMJWGSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furamicid involves the esterification of diloxanide with furoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The esterification process is followed by purification steps to isolate the final product.

Industrial Production Methods

In industrial settings, furamicid is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then formulated into tablets or other dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Furamicid undergoes several types of chemical reactions, including:

    Hydrolysis: In the gastrointestinal tract, furamicid is hydrolyzed to release diloxanide.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

    Substitution: Furamicid can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of furamicid.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize furamicid.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce furamicid under controlled conditions.

Major Products

Scientific Research Applications

Furamicid has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of ester hydrolysis and other chemical reactions.

    Biology: Investigated for its effects on protozoan parasites and its potential use in treating other parasitic infections.

    Medicine: Primarily used for the treatment of intestinal amoebiasis. Research is ongoing to explore its efficacy against other protozoan infections.

    Industry: Used in the formulation of pharmaceutical products for the treatment of amoebiasis .

Mechanism of Action

Furamicid exerts its effects by releasing diloxanide in the gastrointestinal tract. Diloxanide then acts on the trophozoites of Entamoeba histolytica, inhibiting their protein synthesis and leading to their destruction. The exact molecular targets and pathways involved are not fully understood, but it is believed that diloxanide interferes with the parasite’s metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another amoebicide used for the treatment of amoebiasis. Unlike furamicid, metronidazole is effective against both luminal and tissue forms of the parasite.

    Tinidazole: Similar to metronidazole but with a longer half-life, making it suitable for single-dose treatments.

    Paromomycin: An aminoglycoside antibiotic used as a luminal amoebicide. It is not absorbed from the gastrointestinal tract, making it effective for treating luminal infections.

Uniqueness

Furamicid is unique in its selective action against luminal trophozoites of Entamoeba histolytica. Its prodrug nature allows for targeted release of the active ingredient in the gastrointestinal tract, minimizing systemic side effects. Additionally, furamicid is often used in combination with other amoebicides to enhance its efficacy .

Properties

IUPAC Name

2-(methoxymethyl)-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUMCVDPMJWGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041996
Record name Furaspor
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-84-5
Record name 2-(Methoxymethyl)-5-nitrofuran
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Record name 2-(Methoxymethyl)-5-nitrofuran
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Record name Furaspor
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Record name 2-(methoxymethyl)-5-nitrofuran
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Record name 2-(METHOXYMETHYL)-5-NITROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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